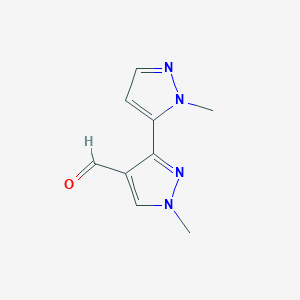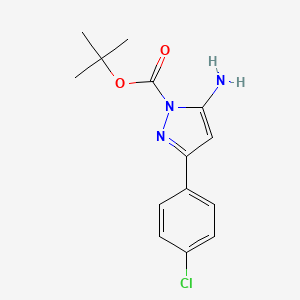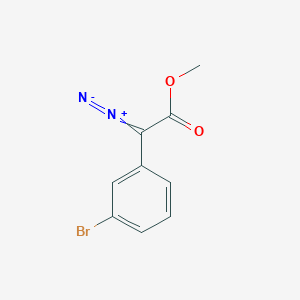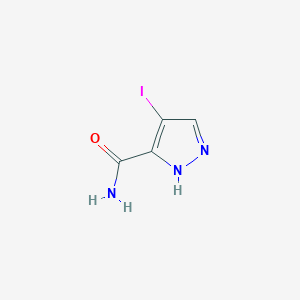![molecular formula C13H17ClFNO B2961316 (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine hydrochloride CAS No. 2225126-79-2](/img/structure/B2961316.png)
(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. The “spiro” in its name suggests it contains a spiroatom, a single atom that forms the junction of two or more rings . The “4R” indicates the configuration of the chiral center in the molecule .
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography . The structure is crucial for understanding the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions a compound can undergo are determined by its molecular structure . Common types of reactions include addition, elimination, substitution, and rearrangement reactions .Physical And Chemical Properties Analysis
Physical properties include characteristics like color, density, and melting point, while chemical properties describe how a substance reacts with others . These properties can be determined through various experimental methods .Scientific Research Applications
Spirocyclic Sigma Receptor Ligands
- Thiophene Bioisosteres of Spirocyclic Sigma Receptor Ligands : This study discusses the synthesis and pharmacological evaluation of thiophene bioisosteres of spirocyclic benzopyran compounds. The research found that certain derivatives display high selectivity against various receptors, indicating potential for development in therapeutic applications (Oberdorf et al., 2008).
Analgesic Receptor Agonists
- Potent Analgesic NOP and Opioid Receptor Agonist : A previous communication outlined the development of spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine as an analgesic NOP and opioid receptor agonist. This research emphasized optimizing this compound, leading to the creation of cebranopadol, a clinically developed treatment for severe chronic nociceptive and neuropathic pain (Schunk et al., 2014).
Enantioselective Synthesis
- Enantioselective Synthesis of Spirocyclic Aminochroman Derivatives : This paper focuses on the enantioselective synthesis of spirocyclic aminochroman derivatives. These compounds could serve as a pattern for generating related spirocyclic compounds, which may have potential applications in various pharmaceutical and chemical industries (Pavé et al., 2003).
Aldose Reductase Inhibitory Activity
- Synthesis and Aldose Reductase Inhibitory Activity : This research discusses the synthesis of optically active and racemic 2-substituted 6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-diones. These compounds were evaluated as aldose reductase inhibitors, a key target in the treatment of complications related to diabetes (Unno et al., 1995).
Antineoplastic and Antimonoamineoxidase Activity
- Synthesis, Antineoplastic, and Antimonoamineoxidase Activity : This study focused on the synthesis of new spiro-derivatives of benzo[h]quinazolines and evaluated their antimonoamineoxidase and antineoplastic properties. Such research is crucial in developing new therapeutic agents for various neurological and cancer-related conditions (Markosyan et al., 2010).
Polyimides Derived from Spiro Compounds
- Novel Polyimides Derived from Spiro Compounds : This paper discusses the synthesis of novel polyimides derived from a spiro compound, showing potential applications in material science due to their properties like organosolubility and optical transparency (Zhang et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4R)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13;/h3-4,7,11H,1-2,5-6,8,15H2;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJYJEBGIUYEGT-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@H](C3=C(O2)C=CC(=C3)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2961236.png)


![2-{2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]ethoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2961244.png)
![2-[(3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2961245.png)
![(3S,10R,13S)-17-Benzoimidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/no-structure.png)

![2-Chloro-N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]propanamide](/img/structure/B2961250.png)
![N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2961251.png)



